1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one
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Overview
Description
1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities, including antioxidant, antimicrobial, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one typically involves the reaction of 4-methylthiazole with propenone derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, ethanol.
Substitution: Halogens, alkylating agents, solvents like dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential use in developing new drugs with fewer side effects.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,3-thiazol-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antitumor effects are linked to the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
1,3-Thiazole: A parent compound with similar biological activities.
4-Methylthiazole: Shares the thiazole ring but lacks the propenone group.
2-Aminothiazole: Known for its antimicrobial properties
Properties
Molecular Formula |
C7H7NOS |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C7H7NOS/c1-3-6(9)7-8-5(2)4-10-7/h3-4H,1H2,2H3 |
InChI Key |
AXYVJCRTDULZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)C=C |
Origin of Product |
United States |
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